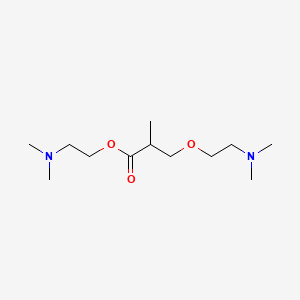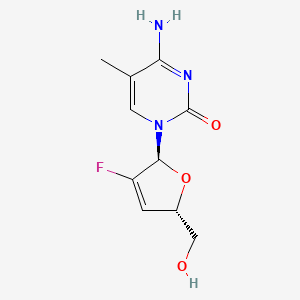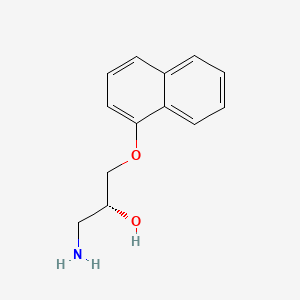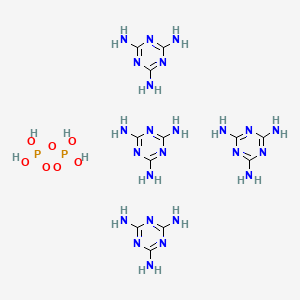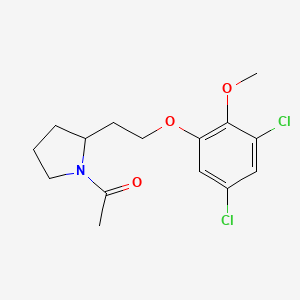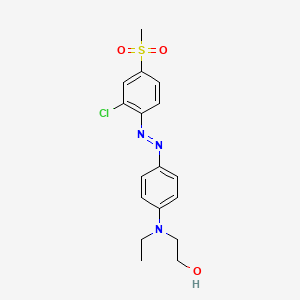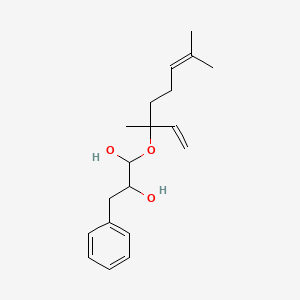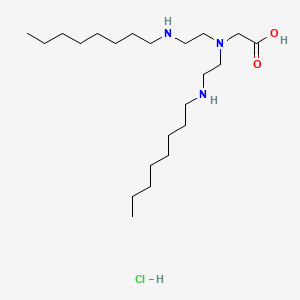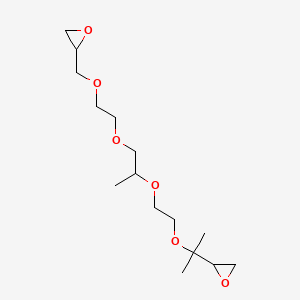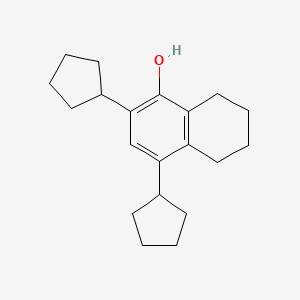
2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diciclopentil-5,6,7,8-tetrahidro-1-naftol es un compuesto químico con la fórmula molecular C20H28O. Es un derivado del naftol, caracterizado por la presencia de dos grupos ciclopentil y un anillo de naftaleno parcialmente hidrogenado.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
2,4-Diciclopentil-5,6,7,8-tetrahidro-1-naftol puede sintetizarse mediante la reducción parcial del 1-naftol. El proceso de reducción generalmente implica hidrogenación catalítica utilizando catalizadores homogéneos o heterogéneos. Los catalizadores comunes incluyen paladio sobre carbono (Pd/C) u óxido de platino (PtO2), y la reacción se lleva a cabo bajo gas hidrógeno a presiones y temperaturas elevadas .
Métodos de producción industrial
La producción industrial de 2,4-Diciclopentil-5,6,7,8-tetrahidro-1-naftol sigue métodos similares de hidrogenación catalítica, pero a mayor escala. El proceso implica el uso de reactores de alta presión y sistemas de flujo continuo para garantizar una producción eficiente y constante. La elección del catalizador y las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
2,4-Diciclopentil-5,6,7,8-tetrahidro-1-naftol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar cetonas o quinonas correspondientes.
Reducción: Una reducción adicional puede conducir a la hidrogenación completa del anillo de naftaleno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Hidrogenación catalítica usando Pd/C o PtO2 bajo gas hidrógeno.
Principales productos formados
Oxidación: Formación de cetonas o quinonas.
Reducción: Derivados de naftaleno completamente hidrogenados.
Sustitución: Derivados halogenados o nitrados del compuesto original.
Aplicaciones Científicas De Investigación
2,4-Diciclopentil-5,6,7,8-tetrahidro-1-naftol tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antitumorales y antivirales.
Industria: Utilizado como precursor en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de 2,4-Diciclopentil-5,6,7,8-tetrahidro-1-naftol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías metabólicas o interactuar con receptores para alterar la señalización celular .
Comparación Con Compuestos Similares
Compuestos similares
5,6,7,8-Tetrahidro-1-naftol: Un compuesto estructuralmente similar con un anillo de naftaleno parcialmente hidrogenado pero sin los grupos ciclopentil.
5-Hidroxitetralina: Otro compuesto relacionado con un grupo hidroxilo en el anillo de tetrahidronaftaleno.
Unicidad
2,4-Diciclopentil-5,6,7,8-tetrahidro-1-naftol es único debido a la presencia de dos grupos ciclopentil, que confieren propiedades estéricas y electrónicas distintas. Estas modificaciones pueden influir en la reactividad, la estabilidad y las interacciones del compuesto con otras moléculas, lo que lo hace valioso para aplicaciones específicas en investigación e industria .
Propiedades
Número CAS |
60834-79-9 |
|---|---|
Fórmula molecular |
C20H28O |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2,4-dicyclopentyl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C20H28O/c21-20-17-12-6-5-11-16(17)18(14-7-1-2-8-14)13-19(20)15-9-3-4-10-15/h13-15,21H,1-12H2 |
Clave InChI |
MQMVHENDDKNOFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=CC(=C(C3=C2CCCC3)O)C4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


